

Toxicological Profile of 2,3-Dichlorophenylacetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichlorophenylacetic acid

Cat. No.: B085406

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge regarding **2,3-Dichlorophenylacetic acid** (2,3-DPAA). While extensive toxicological data exists for the structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), specific data for the 2,3-dichloro isomer remains limited. This document synthesizes the available physicochemical and hazard information for 2,3-DPAA and presents a comparative analysis with its better-studied isomers to offer a predictive toxicological profile. The guide is intended for researchers, scientists, and drug development professionals, highlighting critical data gaps and proposing experimental workflows for a more complete assessment of this compound's safety profile.

Introduction

2,3-Dichlorophenylacetic acid (2,3-DPAA) is a halogenated aromatic carboxylic acid. While not as commercially prominent as its isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, the toxicological profile of 2,3-DPAA is of interest due to its structural similarity to compounds with known biological activity. Understanding the potential hazards of such compounds is crucial for risk assessment in environmental and occupational health, as well as in the context of drug discovery and development where chlorinated phenylacetic acid moieties may be present.

A significant challenge in assessing the toxicology of 2,3-DPAA is the scarcity of dedicated studies. Much of the available information is extrapolated from safety data sheets and

comparative analyses with other dichlorinated phenylacetic acid isomers. This guide aims to consolidate the existing data, clearly delineate between established facts for 2,3-DPAA and inferred knowledge from related compounds, and provide a framework for future toxicological investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its toxicokinetic and toxicodynamic behavior. The key properties of **2,3-Dichlorophenylacetic acid** are summarized in the table below.

Property	Value	Source
CAS Number	10236-60-9	[1]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	[1]
Molecular Weight	205.04 g/mol	[1]
IUPAC Name	2-(2,3-dichlorophenyl)acetic acid	[1]
Melting Point	130-135 °C	
Boiling Point (Predicted)	328.0 ± 27.0 °C	
Density (Predicted)	1.456 ± 0.06 g/cm ³	
Solubility	Soluble in Methanol	
Physical Form	Powder	

Hazard Identification and Classification

Based on available safety data sheets (SDS), **2,3-Dichlorophenylacetic acid** is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[\[1\]](#):

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[\[1\]](#).
- Skin Irritation (Category 2), H315: Causes skin irritation[\[1\]](#).

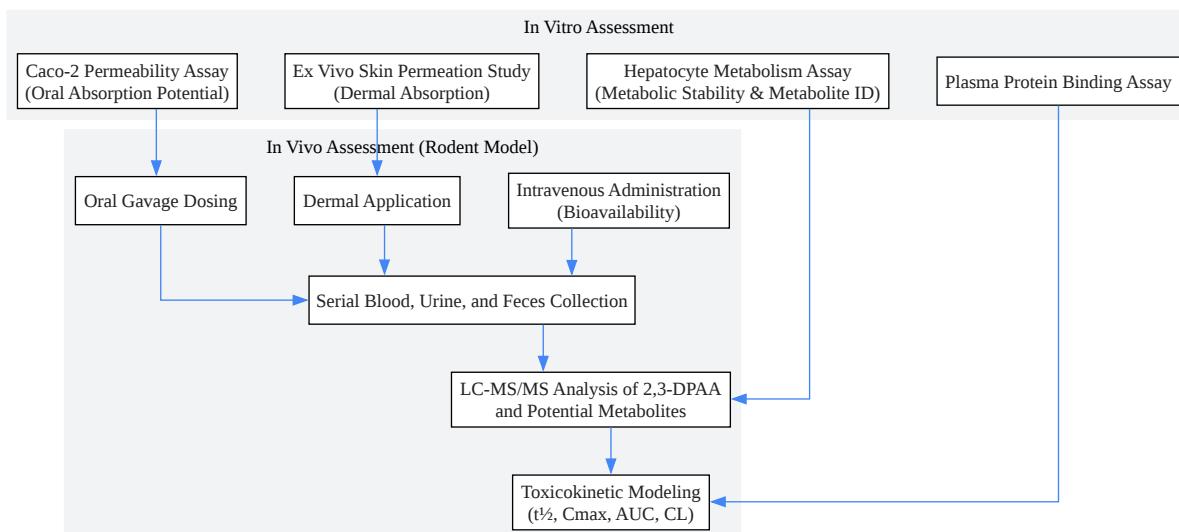
- Serious Eye Damage (Category 1), H318: Causes serious eye damage[1].
- Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation[1].

It is important to note that the toxicological properties of 2,3-DPAA have not been fully investigated. For comparison, the hazard classifications for the 2,6-dichloro isomer and the widely studied 2,4-D are presented below.

Hazard	2,3-Dichlorophenylacetic acid	2,6-Dichlorophenylacetic acid	2,4-Dichlorophenoxyacetic acid (2,4-D)
Acute Oral Toxicity	Category 4	Not Classified	Category 4
Skin Irritation	Category 2	Category 2[2][3]	Category 2
Eye Irritation/Damage	Category 1 (Damage)	Category 2A (Irritation)[2][3]	Category 1 (Damage)
Respiratory Irritation	Category 3	Category 3[2]	Category 3
Skin Sensitization	Not Classified	Not Classified	Category 1
Carcinogenicity	Data not available	Data not available	IARC Group 2B (Possibly carcinogenic to humans)

This table is for comparative purposes only and highlights the need for specific toxicological testing of **2,3-Dichlorophenylacetic acid**.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)


There is a significant lack of specific data on the toxicokinetics of **2,3-Dichlorophenylacetic acid**. However, insights can be drawn from the extensive research on 2,4-D.

Extrapolation from 2,4-Dichlorophenoxyacetic acid (2,4-D):

- Absorption: 2,4-D is readily absorbed through the gastrointestinal tract following oral exposure. Dermal absorption is generally lower but can be a significant route of exposure in occupational settings[4][5]. Inhalation of dusts or aerosols can also lead to systemic absorption[4].
- Distribution: Following absorption, 2,4-D is distributed throughout the body, with the highest concentrations typically found in the kidneys, liver, and blood. It does not tend to bioaccumulate in tissues due to its relatively rapid excretion[4].
- Metabolism: The metabolism of 2,4-D is limited and species-dependent. In humans, it is largely excreted unchanged in the urine. In some animal models, minor conjugation with amino acids has been observed[4].
- Excretion: The primary route of excretion for 2,4-D and its metabolites is via the urine[4]. Renal clearance is an active process that can become saturated at high doses, leading to a longer half-life and increased potential for toxicity.

Proposed Experimental Workflow for 2,3-DPAA Toxicokinetic Profiling:

The following workflow is proposed to elucidate the ADME properties of **2,3-Dichlorophenylacetic acid**.

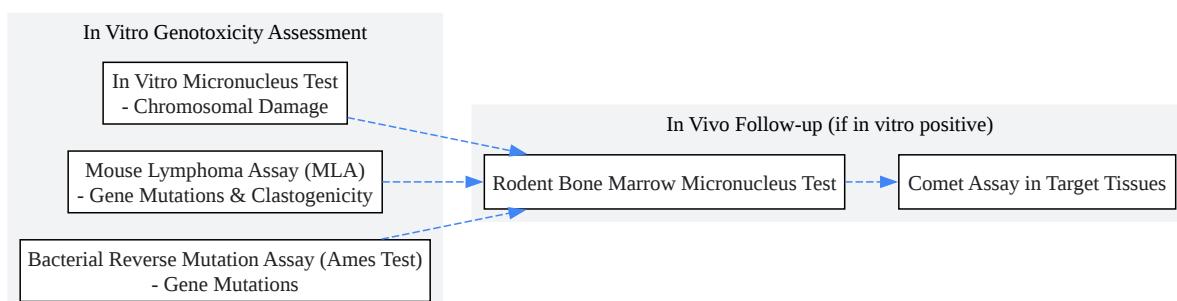
[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for toxicokinetic profiling of 2,3-DPAA.

Toxicodynamics and Mechanisms of Toxicity

The specific mechanisms of toxicity for **2,3-Dichlorophenylacetic acid** have not been elucidated. The following sections discuss potential toxicological endpoints based on the known effects of related compounds.

Acute Toxicity


As indicated by its GHS classification, 2,3-DPAA is harmful if swallowed and causes severe eye damage and skin irritation[1]. The oral LD50 for the related 2,4-D in rats is in the range of 300-1000 mg/kg body weight[4]. Acute high-dose exposure to 2,4-D in humans has been associated with a range of symptoms including vomiting, diarrhea, and neurological effects.

Genotoxicity

There is no available data on the genotoxicity of **2,3-Dichlorophenylacetic acid**. In contrast, 2,4-D has been shown to be genotoxic in some in vitro and in vivo test systems, inducing chromosomal aberrations and DNA damage[6][7][8]. Given these findings for a structurally similar compound, a genotoxicity assessment for 2,3-DPAA is highly recommended.

Standard Genotoxicity Testing Battery:

A standard battery of in vitro genotoxicity tests should be conducted to evaluate the mutagenic and clastogenic potential of 2,3-DPAA.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for genotoxicity assessment.

Carcinogenicity

No carcinogenicity data is available for **2,3-Dichlorophenylacetic acid**. The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B). This classification is based on limited evidence in humans and sufficient evidence in experimental animals. Long-term rodent bioassays would be necessary to determine the carcinogenic potential of 2,3-DPAA.

Reproductive and Developmental Toxicity

There are no studies on the reproductive or developmental toxicity of **2,3-Dichlorophenylacetic acid**. High doses of 2,4-D have been shown to cause developmental effects in animal studies, including reduced fetal weight and skeletal abnormalities[5].

Analytical Methodology

The detection and quantification of **2,3-Dichlorophenylacetic acid** are crucial for toxicological and environmental monitoring. Several analytical techniques can be employed for this purpose. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common approach. Gas chromatography (GC) can also be used, often requiring derivatization of the carboxylic acid group.

Example Protocol: HPLC-UV Analysis of 2,3-DPAA in Water

- Sample Preparation:
 - Acidify the water sample to pH < 2 with a suitable acid (e.g., HCl).
 - Perform liquid-liquid extraction with an organic solvent such as dichloromethane or ethyl acetate.
 - Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- HPLC Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and acidified water.
 - Flow Rate: 1 mL/min.

- Detection: UV detector at a wavelength of approximately 230 nm.
- Quantification:
 - Generate a calibration curve using certified reference standards of **2,3-Dichlorophenylacetic acid**.
 - Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

The toxicological profile of **2,3-Dichlorophenylacetic acid** is largely incomplete. While its physicochemical properties are defined and it is classified as an acute oral toxicant and a skin and eye irritant, there is a critical lack of data regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The extensive database for the related compound, 2,4-Dichlorophenoxyacetic acid, suggests that these are important endpoints to investigate for 2,3-DPAA.

Future research should prioritize a systematic toxicological evaluation of **2,3-Dichlorophenylacetic acid**, including:

- In vitro cytotoxicity and genotoxicity screening.
- Toxicokinetic studies to determine its ADME profile.
- In vivo acute and repeated-dose toxicity studies in a relevant animal model.
- If warranted by initial findings, long-term carcinogenicity and reproductive toxicity studies.

A comprehensive understanding of the toxicological profile of **2,3-Dichlorophenylacetic acid** is essential for accurate risk assessment and to ensure its safe handling and use in any potential applications.

References

- Charles, J. M., Cunny, H. C., Wilson, R. D., & Bus, J. S. (1996). Comparative Subchronic Studies on 2,4-Dichlorophenoxyacetic Acid, Amine, and Ester in Rats. *Fundamental and Applied Toxicology*, 33(2), 161-165.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,6-Dichlorophenylacetic acid.

- Gorzinski, S. J., Kociba, R. J., Campbell, R. A., Smith, F. A., Nolan, R. J., & Eisenbrandt, D. L. (1987). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. *Fundamental and Applied Toxicology*, 9(3), 423-435.
- MedChemExpress. (2025, March 4). 2,6-Dichlorophenylacetic acid-SDS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81058, 2,6-Dichlorophenylacetic acid.
- NTP (National Toxicology Program). 1992. Toxicology and Carcinogenesis Studies of 2,4-Dichlorophenoxyacetic Acid (CAS No. 94-75-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). NTP TR 391. NIH Publication No. 92-2846. U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health, Research Triangle Park, NC.
- ATSDR (Agency for Toxic Substances and Disease Registry). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services, Public Health Service.
- U.S. EPA. (1988). Pesticide Fact Sheet Number 94: 2,4-dichlorophenoxyacetic Acid.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 2,4-Dichlorophenoxyacetic acid.
- Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. *Polish Journal of Environmental Studies*, 15(3), 365-374.
- Hiran, S., & Kumar, S. (2017). 2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Literature Review. *Asia Pacific Journal of Medical Toxicology*, 6(1), 29-33.
- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Madan, E. (1992). Comparison of the in vitro toxicity of dichloroaniline structural isomers. *Toxicology in Vitro*, 6(3), 247-252.
- Tripathy, N. K., Routray, P. K., Sahu, G. P., & Kumar, A. A. (1993). Genotoxicity of 2,4-dichlorophenoxyacetic acid tested in somatic and germ-line cells of *Drosophila*. *Mutation Research/Genetic Toxicology*, 319(3), 237-242.
- Amer, S. M., & Aly, F. A. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. *Mutation Research/Genetic Toxicology and Environmental Mutagenesis*, 494(1-2), 1-12.
- Soloneski, S., Kergelen, C., & Laramendy, M. L. (2020). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. *Toxicology in Vitro*, 65, 104783.
- Bradberry, S. M., Proudfoot, A. T., Vale, J. A., & Prescott, L. F. (1994). Poisoning due to chlorophenoxy herbicides. *Toxicological reviews*, 13(2), 103-126.
- Roy, K., Kar, S., & Das, R. N. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. *RSC advances*, 6(45), 39821-39835.
- Zvinavashe, E., Murk, A. J., & Rietjens, I. M. (2008). QSAR modeling of the estrogenic activity of a large set of chemicals. *Chemical research in toxicology*, 21(10), 1956-1966.
- Zhu, H., Martin, T. M., Ye, L., Sedykh, A., Young, D. M., & Tropsha, A. (2009). QSAR modeling of rat acute toxicity by oral exposure. *Chemical research in toxicology*, 22(12),

1913-1921.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734600, 2-(2,3-Dichlorophenyl)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Genotoxicity of 2,4-dichlorophenoxyacetic acid tested in somatic and germ-line cells of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 2,3-Dichlorophenylacetic Acid: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085406#toxicological-profile-of-2-3-dichlorophenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com